Anthracene, 9-butyltetradecahydro-

Description

Contextualization of Anthracene (B1667546), 9-butyltetradecahydro- within Saturated Polycyclic Ring Systems

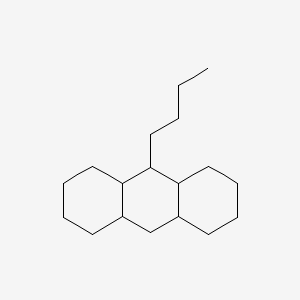

Anthracene, 9-butyltetradecahydro- belongs to the family of alkyl-substituted perhydroanthracenes. The core structure is a tricyclic alkane consisting of three fused cyclohexane (B81311) rings. The nomenclature "tetradecahydro-" indicates the addition of fourteen hydrogen atoms to the parent anthracene molecule (C₁₄H₁₀) to achieve full saturation, resulting in the formula C₁₄H₂₄ for the parent perhydroanthracene. researchgate.net The addition of a butyl group (-C₄H₉) at the 9-position results in the chemical formula C₁₈H₃₂ for Anthracene, 9-butyltetradecahydro-. researchgate.net

Historical Overview of Research on Perhydroanthracene Derivatives

Research into perhydroanthracene and its derivatives has a long history, driven by an interest in understanding the stereochemistry and reactivity of fused ring systems. Early work in the 20th century focused on the synthesis of these compounds, primarily through the catalytic hydrogenation of anthracene and its derivatives. These studies were crucial in establishing the fundamental principles of conformational analysis in polycyclic systems.

A significant focus of historical research has been the elucidation of the various stereoisomers of perhydroanthracene and the determination of their relative stabilities. The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in characterizing the different conformations and understanding the energetic barriers to ring inversion. While specific historical research on the 9-butyl derivative is not extensively documented in readily available literature, the foundational work on other 9-substituted perhydroanthracenes has provided a framework for predicting its behavior. For instance, studies on 9-substituted 2,3,6,7-tetramethyldecahydroanthracenes have explored the influence of the substituent on the conformational properties of the ring system.

Scope and Significance of Contemporary Research on Butyl-Substituted Tetradecahydroanthracenes

Contemporary research on alkyl-substituted saturated polycyclic hydrocarbons, including butyl-substituted tetradecahydroanthracenes, is often driven by their potential applications in materials science and as model compounds in geochemistry. The introduction of an alkyl chain like a butyl group can significantly alter the physical properties of the parent perhydroanthracene, such as its viscosity, thermal stability, and solubility. These modified properties make them of interest as components in high-performance lubricants and functional fluids.

Furthermore, alkylated PAHs and their saturated counterparts are found in fossil fuels and are studied to understand the geological processes that lead to the formation of petroleum and coal. The specific structure of compounds like Anthracene, 9-butyltetradecahydro- can serve as a biomarker, providing insights into the origin and thermal history of geological samples.

While detailed research findings specifically for Anthracene, 9-butyltetradecahydro- are not widely available in the public domain, the general principles of research in this area focus on:

Synthesis: Developing efficient and stereoselective methods for the synthesis of specific isomers. This often involves the catalytic hydrogenation of 9-butylanthracene (B73908).

Conformational Analysis: Using computational and experimental techniques (like advanced NMR) to determine the preferred conformations and the dynamics of conformational changes.

Property Characterization: Measuring key physical and chemical properties to assess their suitability for various applications.

Due to the limited specific data available for Anthracene, 9-butyltetradecahydro-, the following data tables are based on the properties of the parent compound, tetradecahydroanthracene (B239287), and general information for the butyl-substituted derivative.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55133-89-6 |

|---|---|

Molecular Formula |

C18H32 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

9-butyl-1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene |

InChI |

InChI=1S/C18H32/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h14-18H,2-13H2,1H3 |

InChI Key |

PJCBPPKQWYVHKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C2CCCCC2CC3C1CCCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Butyltetradecahydroanthracene

Catalytic Hydrogenation Pathways

Catalytic hydrogenation stands as the most direct and widely employed method for the saturation of aromatic systems. This process involves the reaction of a substrate with hydrogen gas in the presence of a catalyst. For the synthesis of 9-butyltetradecahydroanthracene, this typically begins with an aromatic precursor such as 9-n-butylanthracene.

Direct Hydrogenation of Aromatic Precursors (e.g., 9-n-butylanthracene)

The direct hydrogenation of 9-n-butylanthracene involves the addition of hydrogen across the entire polycyclic aromatic system, leading to the formation of the saturated tetradecahydro derivative. This transformation is thermodynamically favorable as it results in a more stable, lower-energy alkane structure. libretexts.org

Heterogeneous catalysts are predominantly used for the hydrogenation of aromatic compounds due to their stability, ease of separation from the reaction mixture, and high activity under a range of conditions. libretexts.orgrsc.org These reactions occur at the surface of the catalyst, which is typically a finely divided solid metal, often deposited on an inert support to maximize surface area and catalytic efficiency. libretexts.orggoogle.com

Commonly employed catalyst systems for the hydrogenation of anthracene (B1667546) and its derivatives include:

Noble Metal Catalysts : Platinum, palladium, and rhodium are highly active for aromatic hydrogenation. ucf.edu They are often supported on materials like carbon (Pd/C), alumina (B75360) (Al2O3), or calcium carbonate. libretexts.orglibretexts.org Platinum, in the form of Adams' catalyst (PtO2), is also frequently used. libretexts.org

Nickel Catalysts : Raney nickel, a porous nickel-aluminum alloy, is a cost-effective and highly active catalyst for various hydrogenations, including that of aromatic rings. libretexts.org

Bimetallic Catalysts : Combinations of metals, such as iron and cobalt on zeolite supports (Fe-Co/CaA, Fe-Co/ZSM-5), have demonstrated high catalytic activity in anthracene hydrogenation. mdpi.com

| Catalyst | Support | Typical Form | Key Characteristics |

|---|---|---|---|

| Palladium | Carbon (charcoal) | Pd/C | Widely used, effective under moderate conditions. libretexts.orgyoutube.com |

| Platinum | None | PtO₂ (Adams' catalyst) | Highly active, often used in academic settings. libretexts.org |

| Nickel | Aluminum alloy | Raney Nickel | Cost-effective, high activity, widely used in industry. libretexts.org |

| Rhodium | Carbon, Alumina | Rh/C, Rh/Al₂O₃ | Very high activity towards benzene (B151609) ring hydrogenation. youtube.com |

| Iron-Cobalt | Zeolite | Fe-Co/CaA | High catalytic activity for anthracene hydrogenation. mdpi.com |

The efficiency and selectivity of the catalytic hydrogenation of 9-butylanthracene (B73908) are highly dependent on the reaction conditions. libretexts.orgresearchgate.net

Temperature : Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst deactivation. For anthracene hydrogenation, temperatures can range from ambient to over 200°C, depending on the catalyst and pressure. youtube.comyoutube.com For instance, hydrogenation with copper chromite catalysts can require temperatures above 200°C. youtube.com

Pressure : Increased hydrogen pressure typically accelerates the rate of hydrogenation and is often necessary for the complete saturation of polycyclic aromatic hydrocarbons. Aromatic ring hydrogenation can require high pressures and temperatures to overcome the stability of the aromatic system. youtube.com

Solvent Effects : The choice of solvent can influence the reaction rate and outcome. illinois.edu Common solvents for hydrogenation include ethanol, acetic acid, and various hydrocarbons. libretexts.org The solvent should be inert under the reaction conditions and capable of dissolving the substrate. The effect of a neutral solvent can be unpredictable, while acidic or basic solvents can also play a dual role in the reaction. illinois.edu

| Parameter | Range/Value | Effect |

|---|---|---|

| Temperature | Room temp. to >200°C | Affects reaction rate and selectivity. youtube.com |

| Pressure | 1 atm to >100 atm | Higher pressure increases hydrogen availability and reaction rate. youtube.com |

| Solvent | Ethanol, Acetic Acid, Hexane | Can influence catalyst activity and substrate solubility. libretexts.orgillinois.edu |

Reductive Hydrogenation Techniques Utilizing Specific Reagents

Beyond catalytic hydrogenation with H2 gas, certain chemical reducing agents can be employed to hydrogenate anthracene and its derivatives. These methods can sometimes offer different selectivity compared to catalytic approaches.

One of the most notable methods is the Birch reduction , which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). google.com This reaction typically reduces aromatic rings to 1,4-cyclohexadienes and does not proceed to full saturation. google.com To achieve the fully saturated tetradecahydroanthracene (B239287) structure, subsequent hydrogenation of the remaining double bonds would be necessary.

A modification of this is the Benkeser reduction , which uses lithium or calcium in a low-molecular-weight alkylamine solvent. google.com This method can be conducted at higher temperatures than the Birch reduction and is effective for the hydrogenation of polycyclic aromatic hydrocarbons. google.com

Another approach involves the use of reducing agents like sodium borohydride (B1222165) in the presence of catalysts. For instance, anthracene can be hydrogenated to 9,10-dihydroanthracene (B76342) using sodium borohydride with gold or silver nanoparticles as catalysts. libretexts.org However, achieving full saturation to the tetradecahydro level with this method would likely require more forcing conditions or different catalytic systems.

Multi-Step Synthesis Approaches from Functionalized Anthracene Derivatives

An alternative to the direct hydrogenation of 9-butylanthracene is a multi-step approach that begins with a functionalized anthracene derivative. This strategy allows for the introduction of the butyl group at a later stage in the synthesis.

Precursor Derivatization Strategies (e.g., from anthracen-9(10H)-one)

A plausible multi-step synthesis could commence from anthracen-9(10H)-one (anthrone), which is a ketone derivative of anthracene. Anthrone itself can be prepared from anthraquinone (B42736). The synthetic sequence could involve the following conceptual steps:

Alkylation : The ketone group in anthracen-9(10H)-one can be targeted for the introduction of the butyl group. A standard method for this would be a Grignard reaction, where butylmagnesium bromide is reacted with the ketone to form a tertiary alcohol.

Dehydration and Isomerization : The resulting tertiary alcohol can be dehydrated under acidic conditions to form an alkene. This would likely result in a mixture of isomers of 9-butyl-dihydroanthracene.

Hydrogenation : The final step would be the complete catalytic hydrogenation of the butyldihydroanthracene intermediate to yield 9-butyltetradecahydroanthracene. This hydrogenation would saturate both the remaining double bonds in the ring system.

A related approach has been documented for the synthesis of 9,10-dibutoxyanthracene (B1632443) starting from anthraquinone. utc.edu In this process, anthraquinone is reacted with n-butyryl chloride, followed by reduction with triethylsilane. utc.edu While the final product is different, this demonstrates a strategy of building the desired substitution pattern on a functionalized anthracene core before a final reduction step. Other functionalized anthracenes, such as those with boronic acid or haloethynyl groups, also serve as versatile precursors for a variety of derivatives, showcasing the broad scope of derivatization strategies. google.com

Selective Functional Group Transformations Leading to Aliphatic Core

The construction of the tetradecahydroanthracene framework, a fully saturated polycyclic system, from an aromatic precursor like anthracene necessitates comprehensive reduction of the aromatic rings. A common and effective strategy involves a two-step process: the introduction of the desired alkyl substituent onto the aromatic core, followed by complete catalytic hydrogenation.

A plausible and widely utilized method for the introduction of the butyl group at the 9-position of anthracene is the Friedel-Crafts acylation, followed by a reduction of the resulting ketone. The Friedel-Crafts acylation of anthracene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, would yield 9-butyrylanthracene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction is a classic example of electrophilic aromatic substitution. It is important to note that Friedel-Crafts acylations of polycyclic aromatic hydrocarbons like anthracene can sometimes lead to mixtures of isomers, though the 9-position is often favored. researchgate.nethuji.ac.il

Following the acylation, the carbonyl group of the 9-butyrylanthracene must be reduced to a methylene (B1212753) group to afford 9-butylanthracene. The Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard procedures for this type of transformation. organic-chemistry.org

The final and critical step is the complete hydrogenation of the aromatic rings of 9-butylanthracene to yield 9-butyltetradecahydroanthracene. This is typically achieved through catalytic hydrogenation at elevated pressures and temperatures using a variety of metal catalysts.

| Catalyst System | Substrate | Conditions | Conversion (%) | Products | Reference |

| Fe-Co/CaA | Anthracene | 400 °C, 6 MPa, 60 min | ~87 | Dihydro- and Tetrahydroanthracene | nih.gov |

| Fe-Co/ZSM-5 | Anthracene | 400 °C, 6 MPa, 60 min | ~91 | Dihydro- and Tetrahydroanthracene | nih.gov |

| Ni/Hβ-zeolite | Anthracene | 100 °C, 6.9 MPa H₂, sc-CO₂ | 100 | Octahydroanthracene | researchgate.net |

This table presents data for the hydrogenation of anthracene, which serves as a model for the hydrogenation of 9-butylanthracene. The presence of the butyl group may influence the reaction rate and stereoselectivity but the general conditions are expected to be similar.

Emerging Synthetic Strategies for Saturated Polycyclic Structures

While the classical approach of substitution followed by hydrogenation is robust, modern organic synthesis is continuously seeking more efficient and elegant methods. Emerging strategies for the construction of saturated polycyclic structures often focus on cascade reactions and novel cyclization methods. nih.gov

One such strategy involves polyene cyclizations, which can rapidly build complex polycyclic systems from acyclic or simpler cyclic precursors. thieme-connect.com These reactions, often inspired by biosynthetic pathways, can be initiated by various electrophiles and proceed through a series of intramolecular carbon-carbon bond formations. While not yet specifically reported for the direct synthesis of 9-butyltetradecahydroanthracene, the development of new catalysts and initiators for polyene cyclizations holds promise for the future synthesis of such saturated polycyclic alkanes.

Another area of active research is the development of one-pot reactions that combine multiple transformations into a single synthetic operation. For instance, cascade reactions involving alkyne annulation have been used to construct complex polycyclic scaffolds. nih.gov These methods offer improved step-economy and can lead to novel molecular architectures. The adaptation of such strategies to include a final, exhaustive reduction step could provide a more streamlined route to compounds like 9-butyltetradecahydroanthracene.

Challenges and Advancements in Stereoselective Synthesis of Butyltetradecahydroanthracenes

A significant challenge in the synthesis of 9-butyltetradecahydroanthracene lies in controlling the stereochemistry of the final product. The hydrogenation of the anthracene core can lead to a mixture of several diastereomers due to the formation of multiple new stereocenters. The perhydroanthracene core itself can exist in five diastereomeric forms. The presence of the 9-butyl substituent further complicates the stereochemical landscape.

The choice of catalyst and reaction conditions can have a profound impact on the stereochemical outcome of the hydrogenation. Heterogeneous catalysts, such as platinum or rhodium on a solid support, are commonly used for such transformations. The surface of the catalyst plays a crucial role in how the substrate is adsorbed and, consequently, the stereochemistry of the hydrogen addition.

Recent advancements in catalysis, particularly in the area of asymmetric hydrogenation, offer potential solutions to this challenge. While the complete stereoselective synthesis of 9-butyltetradecahydroanthracene has not been extensively documented, research on the stereoselective hydrogenation of substituted aromatic compounds provides valuable insights. Chiral catalysts, including those based on rhodium and ruthenium with chiral ligands, have shown success in the enantioselective hydrogenation of various N-heteroarenes and could potentially be adapted for the stereocontrolled reduction of substituted polycyclic aromatic hydrocarbons. acs.org

The development of catalysts that can direct the hydrogenation to a specific face of the molecule, influenced by the existing stereocenter of a precursor or the steric bulk of the 9-butyl group, is a key area of ongoing research. The ability to selectively synthesize a single diastereomer of 9-butyltetradecahydroanthracene would be a significant achievement, enabling the exploration of its specific physical and chemical properties without the complications of a diastereomeric mixture.

Molecular Architecture and Stereochemical Configurations

Structural Isomerism of Tetradecahydroanthracene (B239287) Scaffolds

The tetradecahydroanthracene scaffold can exist in several isomeric forms, depending on the relative stereochemistry at the bridgehead carbons where the rings are fused. nih.govchemspider.com These isomers are classified based on the cis or trans fusion of the rings and the relative orientation of the hydrogen atoms at the chiral centers. nist.govnist.gov

The perhydrogenation of anthracene (B1667546) creates four chiral centers at positions 4a, 8a, 9a, and 10a. This gives rise to several possible diastereomers, which are stereoisomers that are not mirror images of each other. home.blog The NIST Chemistry WebBook and other chemical databases list several identified stereoisomers of tetradecahydroanthracene, highlighting the structural diversity of this saturated framework. nist.govnih.govnist.gov

| Isomer Name | CAS Registry Number | Reference |

|---|---|---|

| Anthracene, tetradecahydro-, (4aα,8aα,9aβ,10aα)- | 1755-19-7 | nist.govnih.gov |

| Anthracene, tetradecahydro-, (4aα,8aα,9aα,10aα)- | 19128-78-0 | nih.govnist.gov |

| Perhydroanthracene, (4aα, 8aα, 9aα, 10aβ)- | Not Available | nist.gov |

| trans-anti-trans-Tetra-decahydroanthracene | 28071-99-0 | nist.govnih.gov |

| cis,anti,cis-Perhydroanthracene | Not Available | nih.gov |

The introduction of a butyl group at the 9-position of the tetradecahydroanthracene scaffold significantly impacts its conformational preferences. In any given diastereomer, the 9-butyl group can be oriented in either an axial-like or equatorial-like position relative to the central ring. libretexts.org

Drawing parallels with studies of substituted cyclohexanes, the conformation that places the bulky butyl group in an equatorial position is expected to be substantially more stable. libretexts.orgmst.edu An axial orientation would introduce significant steric strain due to 1,3-diaxial interactions, where the butyl group repels the axial hydrogen atoms on the same side of the ring system. libretexts.org The energetic penalty for this strain, often referred to as an A-value in simple cyclohexanes, leads to a strong preference for the equatorial conformer. The flexibility of the butyl chain itself adds another layer of complexity, with different rotamers (rotational isomers) of the butyl group having distinct energies.

Theoretical Computations of Molecular Geometry and Stability

To quantitatively understand the conformational preferences and relative stabilities of Anthracene, 9-butyltetradecahydro- isomers, theoretical and computational chemistry methods are indispensable. These techniques allow for the detailed exploration of the potential energy surface of the molecule.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict molecular structures, energies, and other properties. trygvehelgaker.noosti.gov For a molecule like 9-butyltetradecahydroanthracene, these calculations can be employed to:

Optimize Geometries: Determine the lowest-energy three-dimensional structure for each diastereomer and its significant conformers (e.g., butyl-axial vs. butyl-equatorial). researchgate.net

Calculate Relative Energies: Compute the energy differences between various isomers and conformers to predict their relative populations at equilibrium. mst.edu Studies on similar complex molecules often use functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netstrath.ac.uk

Analyze Electronic Structure: Investigate properties like charge distribution and molecular orbitals to understand the underlying electronic effects that govern stability. researchgate.netacs.org

High-level composite methods can provide benchmark-quality thermochemical data, although their computational cost may be prohibitive for a molecule of this size. nih.gov The results from these calculations would provide a static, time-independent picture of the molecule's preferred shapes and the energy barriers between them.

| Method | Typical Application | Information Obtained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization of conformers. | Optimized molecular structures, relative energies, electronic properties. | researchgate.netstrath.ac.ukacs.org |

| Ab Initio (e.g., CCSD(T)) | High-accuracy energy calculations for small molecules or benchmark studies. | Highly accurate single-point energies, benchmark thermochemical data. | osti.govdatapdf.com |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational dynamics, exploration of accessible conformations, transition pathways. | nih.govresearchgate.net |

While DFT and ab initio calculations describe static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. nih.gov An MD simulation of 9-butyltetradecahydroanthracene would involve:

Force Field Parameterization: Using a classical force field to describe the potential energy of the system as a function of atomic positions. For greater accuracy, the parameters of the force field, particularly those for torsional angles, can be refined based on DFT calculations. nih.gov

Simulating Motion: Solving Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory of how the molecule moves, vibrates, and changes conformation. researchgate.net

Such simulations would be invaluable for studying the rates of conformational changes, such as the ring-flipping of the cyclohexane (B81311) moieties and the rotation of the butyl group. By simulating the system at different temperatures, one could observe how thermal energy allows the molecule to overcome energy barriers and explore a wider range of its conformational landscape. osti.gov This provides a more complete, time-dependent understanding of the molecule's structural flexibility.

Chemical Reactivity and Transformation Pathways

Reactivity Profile of Saturated Polycyclic Hydrocarbons

The reactivity of saturated polycyclic hydrocarbons, such as the perhydroanthracene skeleton of the title compound, is characterized by a general inertness under ambient conditions. However, under more forcing conditions, they can undergo a variety of transformations.

Susceptibility to Oxidation Reactions and Products Thereof

Saturated hydrocarbons are generally resistant to oxidation under mild conditions. However, in the presence of strong oxidizing agents or catalysts, they can be functionalized. The oxidation of the aromatic analogue, anthracene (B1667546), often yields anthraquinone (B42736). mdpi.com For saturated systems like Anthracene, 9-butyltetradecahydro-, oxidation would likely proceed via radical mechanisms, leading to the introduction of hydroxyl or carbonyl groups at various positions on the saturated rings and the butyl chain. The complexity of the molecule would likely result in a mixture of oxidation products.

In a related context, the oxidation of other polycyclic aromatic hydrocarbons (PAHs) has been studied, often leading to the formation of quinones. mdpi.com For saturated polycyclic systems, the oxidation products would be different, likely consisting of various alcohols, ketones, and carboxylic acids resulting from C-H bond oxidation and potential ring-opening.

Thermal Decomposition Characteristics and Pathways

At elevated temperatures, the C-C bonds within the fused ring system and the butyl group can undergo homolytic cleavage, initiating a cascade of radical reactions. These reactions can lead to:

Dehydrogenation: The elimination of hydrogen to form unsaturated and eventually aromatic compounds.

Ring-opening: Scission of the cyclic structures to form smaller, acyclic hydrocarbons.

Cracking: The breaking of C-C bonds to produce a mixture of lower molecular weight alkanes and alkenes.

Coke formation: At very high temperatures, extensive dehydrogenation and polymerization can lead to the formation of carbonaceous deposits. goldschmidt.info

Studies on the thermal cracking of long-chain alkanes have shown that the process results in a complex mixture of smaller alkanes and alkenes, with the product distribution depending on factors such as temperature, pressure, and the presence of catalysts. wikipedia.org

Table 1: General Products of Thermal Decomposition of Saturated Polycyclic Hydrocarbons

| Product Category | Description |

| Light Hydrocarbons | Methane, ethane, propane, and other small alkanes and alkenes resulting from cracking reactions. |

| Unsaturated Compounds | Cycloalkenes and dienes formed through dehydrogenation. |

| Aromatic Compounds | Benzene (B151609), toluene, and other aromatics formed through extensive dehydrogenation and rearrangement. |

| Coke | A solid, carbon-rich material formed at high temperatures. |

Radical Reactions and Their Mechanistic Investigations

Radical reactions are a key feature of the chemistry of saturated hydrocarbons. The most common type of radical reaction is free-radical halogenation, which proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂, Br₂) by heat or UV light to form halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the hydrocarbon, forming a hydrogen halide and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

For Anthracene, 9-butyltetradecahydro-, radical halogenation would be expected to yield a complex mixture of mono- and poly-halogenated isomers, with substitution possible at any of the C-H bonds on the perhydroanthracene skeleton and the butyl group. The relative reactivity of the different C-H bonds (primary, secondary, tertiary) would influence the product distribution. uah.es

Role as a Hydrogen Donor in Catalytic Processes

Saturated polycyclic hydrocarbons, particularly those that can be dehydrogenated to stable aromatic systems, can serve as hydrogen donors in various catalytic processes. Hydrogenated anthracene oil, which contains perhydroanthracene derivatives, has been utilized as a hydrogen-donor solvent in coal liquefaction. youtube.com In these processes, the perhydroanthracene skeleton can donate hydrogen to stabilize radical fragments generated from the thermal decomposition of coal, thereby preventing their recombination into char and promoting the formation of liquid products.

C₁₄H₂₄ (Perhydroanthracene) + Coal fragments → C₁₄H₁₀ (Anthracene) + Hydrogenated coal products

The efficiency of a hydrogen donor solvent is related to its ability to transfer hydrogen to the species being reduced. The stability of the resulting aromatic product (anthracene in this case) provides a thermodynamic driving force for the hydrogen transfer reaction.

Functionalization Strategies of the Saturated Anthracene Skeleton

The functionalization of saturated hydrocarbons is a challenging but important area of chemical research, as it allows for the conversion of simple alkanes into more valuable and complex molecules.

Selective C-H Activation Studies

Selective C-H activation is a powerful strategy for the functionalization of unreactive C-H bonds in saturated hydrocarbons. nih.gov This approach typically involves the use of transition metal catalysts that can insert into a C-H bond, forming a metal-carbon bond that can then be further functionalized.

While specific C-H activation studies on Anthracene, 9-butyltetradecahydro- are not widely reported, research on other saturated cyclic and polycyclic systems has demonstrated the feasibility of this approach. For example, ruthenium and palladium-based catalysts have been shown to be effective for the C-H functionalization of various alkanes. The selectivity of these reactions can often be controlled by the use of directing groups, which position the catalyst at a specific C-H bond.

The development of new catalysts and ligands continues to expand the scope of C-H activation, offering potential routes for the selective functionalization of complex saturated molecules like Anthracene, 9-butyltetradecahydro-.

No Information Available on the Chemical Reactivity of Anthracene, 9-butyltetradecahydro-

Extensive searches of scientific databases and literature have yielded no specific information regarding the chemical reactivity and transformation pathways of the compound Anthracene, 9-butyltetradecahydro- . In particular, there is no available research data or established findings concerning the introduction of heteroatoms and functional groups onto the ring system of this specific molecule.

The focus of existing research predominantly lies on the aromatic parent compound, anthracene, and its various substituted derivatives that retain the aromatic core. The chemical behavior of the fully saturated (perhydrogenated) tetradecahydroanthracene (B239287) ring system, especially one substituted with a butyl group at the 9-position, does not appear to be documented in the accessible scientific literature.

Therefore, a detailed, scientifically accurate article on the "Introduction of Heteroatoms and Functional Groups onto the Ring System" of Anthracene, 9-butyltetradecahydro- cannot be generated at this time due to the absence of foundational research on the topic.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of "Anthracene, 9-butyltetradecahydro-". By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the stereochemistry of "Anthracene, 9-butyltetradecahydro-". The tetradecahydroanthracene (B239287) core can exist in numerous stereoisomeric forms, and NMR provides the detailed structural insights necessary to differentiate between them.

In principle, the ¹H NMR spectrum of "Anthracene, 9-butyltetradecahydro-" would exhibit a complex pattern of signals in the aliphatic region, corresponding to the numerous non-equivalent protons in the saturated ring system and the butyl substituent. The chemical shifts of these protons are highly dependent on their local electronic environment and spatial orientation. For instance, axial and equatorial protons on the cyclohexane (B81311) rings would have distinct chemical shifts.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to establish the connectivity between protons and carbons. The Nuclear Overhauser Effect (NOE) is particularly crucial for stereochemical assignment. wordpress.com Through-space interactions between protons, detected in NOESY or ROESY experiments, can reveal their relative proximity, allowing for the determination of the stereochemical relationships between substituents and at the ring junctions. wordpress.com For example, a strong NOE between a proton on the butyl group and specific protons on the anthracene (B1667546) skeleton would help to define the orientation of the alkyl chain.

Table 1: Predicted ¹H and ¹³C NMR Data for a Hypothetical Isomer of Anthracene, 9-butyltetradecahydro-

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Butyl Group | ||||

| C1' | ~1.3-1.5 | ~30-35 | H1' with C9, C8a, C9a | H1' with H1, H8 |

| C2' | ~1.2-1.4 | ~28-32 | H2' with C1', C3' | |

| C3' | ~1.2-1.4 | ~22-26 | H3' with C2', C4' | |

| C4' | ~0.8-1.0 | ~13-15 | H4' with C3' | |

| Anthracene Core | ||||

| C9 | ~1.5-1.8 | ~40-45 | H9 with C1', C8a, C9a, C10 | H9 with H1' |

| C1-C8, C10 | ~1.0-2.0 (complex multiplets) | ~20-40 (multiple signals) | Various | Various |

| C4a, C5a, C8a, C9a, C10a | Not applicable (quaternary) | ~35-50 (multiple signals) | ||

| Note: This table is predictive and based on general principles for alkyl-substituted saturated cyclic hydrocarbons. Actual values would depend on the specific stereoisomer. |

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "conformational fingerprint" of "Anthracene, 9-butyltetradecahydro-". These methods probe the vibrational modes of the molecule, which are sensitive to its specific conformation.

The IR and Raman spectra of "Anthracene, 9-butyltetradecahydro-" would be dominated by bands corresponding to the vibrations of its hydrocarbon framework. Key vibrational modes would include:

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region, characteristic of the sp³-hybridized C-H bonds in the saturated rings and the butyl group.

CH₂ Bending (Scissoring): Around 1450-1470 cm⁻¹.

C-C Stretching: A series of bands in the 800-1200 cm⁻¹ region, which are part of the molecule's fingerprint region and are highly sensitive to the specific conformation of the fused ring system.

Table 2: Predicted Key Vibrational Bands for Anthracene, 9-butyltetradecahydro-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 |

| CH₂ Bend | ~1465 | ~1465 |

| C-C Stretch | 800-1200 (complex) | 800-1200 (complex) |

| Ring Breathing Modes | Fingerprint Region | Fingerprint Region |

| Note: These are general predictions. The exact frequencies and intensities would vary with the specific isomer and its conformation. |

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of "Anthracene, 9-butyltetradecahydro-" and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₈H₃₂). The intensity of the molecular ion peak for cyclic alkanes is generally significant. whitman.edu

The fragmentation pattern would be characterized by the loss of alkyl fragments from both the butyl substituent and the saturated ring system. libretexts.org Key fragmentation pathways would likely include:

Loss of the butyl group: A prominent peak at M-57, corresponding to the loss of a C₄H₉ radical.

Cleavage within the butyl chain: Peaks corresponding to the loss of smaller alkyl radicals (e.g., M-15 for CH₃, M-29 for C₂H₅, M-43 for C₃H₇).

Fragmentation of the ring system: A complex series of peaks resulting from the cleavage of the fused cyclohexane rings, often involving the loss of ethylene (B1197577) (C₂H₄, 28 mass units). whitman.edu

This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the molecule.

Table 3: Predicted Major Mass Spectral Fragments for Anthracene, 9-butyltetradecahydro-

| m/z Value | Proposed Fragment Identity |

| 248 | [M]⁺ (Molecular Ion) |

| 191 | [M - C₄H₉]⁺ |

| 219 | [M - C₂H₅]⁺ |

| 205 | [M - C₃H₇]⁺ |

| 233 | [M - CH₃]⁺ |

| Note: The relative intensities of these fragments would provide further structural clues. |

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods are essential for isolating "Anthracene, 9-butyltetradecahydro-" from complex matrices and for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like "Anthracene, 9-butyltetradecahydro-". labmanager.com It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a GC-MS analysis, a sample containing the target compound is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. labmanager.com Due to its relatively high molecular weight and non-polar nature, "Anthracene, 9-butyltetradecahydro-" would likely require a high-temperature GC program for elution. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that can be used for its definitive identification by comparison to a spectral library or a known standard.

For quantification, a calibration curve can be constructed using standards of known concentration. By comparing the peak area of the compound in a sample to the calibration curve, its concentration can be accurately determined. The use of an internal standard is recommended to improve the accuracy and precision of the quantification.

"Anthracene, 9-butyltetradecahydro-", as a semi-volatile organic compound (VOC), can be a component of complex VOC profiles in various environmental and biological samples. Alkylated polycyclic aromatic hydrocarbons are known to be present in the environment, often originating from petrogenic sources. mdpi.com

In the context of VOC profiling, GC-MS is used to generate a chemical fingerprint of a sample. nih.gov The presence and abundance of "Anthracene, 9-butyltetradecahydro-" within such a profile could potentially serve as a biomarker for specific sources of contamination or particular biological or chemical processes. For example, the analysis of VOCs in air or soil samples can help to identify and trace pollution from fossil fuels. mdpi.comnih.gov Similarly, its detection in biological samples could be indicative of exposure to certain environmental contaminants. nih.gov The high sensitivity and selectivity of GC-MS make it an ideal tool for detecting and quantifying trace levels of this compound in complex VOC mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Detection in Petroleum Products and Lubricant Analysis

The detection and quantification of specific polycyclic aromatic compounds (PACs) in complex hydrocarbon matrices such as petroleum products and lubricants are critical for quality control and for understanding the chemical composition of these materials. "Anthracene, 9-butyltetradecahydro-", a saturated derivative of anthracene, can be present as a component of certain lubricant base stocks and petroleum fractions. Its analysis in these products is typically accomplished using gas chromatography coupled with mass spectrometry (GC-MS), a powerful technique for separating and identifying individual components in a complex mixture.

In the analysis of lubricating oils, which can contain a wide array of hydrocarbons, sample preparation is a crucial first step. This often involves dilution with an appropriate solvent followed by a clean-up procedure to remove interfering compounds. The prepared sample is then injected into the GC-MS system. The gas chromatograph separates the various compounds based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments them into a unique pattern of smaller ions. This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing the obtained spectrum with reference spectra in a database. For "Anthracene, 9-butyltetradecahydro-", the mass spectrum would be characterized by a specific molecular ion peak and a pattern of fragment ions corresponding to the loss of alkyl chains and portions of the saturated ring structure.

While direct analysis of "Anthracene, 9-butyltetradecahydro-" in lubricants and petroleum products is not extensively detailed in publicly available research, the methodologies applied to the broader class of alkylated and saturated polycyclic aromatic hydrocarbons are directly applicable. nih.govrestek.comsielc.com Research on the analysis of polycyclic aromatic hydrocarbons (PAHs) in used and fresh engine oil demonstrates the utility of GC-MS for characterizing these types of compounds. restek.com The analytical approach would involve selective ion monitoring (SIM) to enhance sensitivity and selectivity for the target analyte, "Anthracene, 9-butyltetradecahydro-".

Table 1: GC-MS Parameters for the Analysis of Saturated PAHs in Petroleum Matrices (Illustrative Example)

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60°C, ramp to 300°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu (scan mode) or specific ions for SIM |

| MS Interface Temp | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation of isomers, which are molecules that have the same chemical formula but different structural arrangements. For a compound like "Anthracene, 9-butyltetradecahydro-", several isomers can exist due to the different possible attachment points of the butyl group on the tetradecahydroanthracene core and the various stereoisomers of the saturated ring system. The separation of these isomers is important as they may exhibit different physical and chemical properties.

The separation of non-polar compounds like saturated hydrocarbons and their alkylated derivatives by HPLC can be challenging. However, both normal-phase and reversed-phase HPLC can be employed, with the choice of stationary and mobile phases being critical for achieving resolution between isomers. nih.govdiva-portal.org

Normal-Phase HPLC (NP-HPLC):

In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or aminopropyl-bonded silica) is used with a non-polar mobile phase (e.g., hexane, heptane). nih.gov For saturated hydrocarbons, the separation mechanism is based on adsorptive interactions with the polar stationary phase. While fully saturated hydrocarbons have very low polarity, subtle differences in the molecular shape and the accessibility of the C-H bonds to the stationary phase can lead to separation. The elution order in NP-HPLC is generally based on the increasing polarity of the analytes. For isomers of "Anthracene, 9-butyltetradecahydro-", those with a more exposed or sterically available portion of the saturated ring system might interact more strongly with the stationary phase, leading to longer retention times.

Reversed-Phase HPLC (RP-HPLC):

The development of an HPLC method for the separation of "Anthracene, 9-butyltetradecahydro-" isomers would involve a systematic evaluation of different column chemistries and mobile phase compositions to optimize selectivity and resolution.

Table 2: Potential HPLC Conditions for Isomer Separation of Alkylated Saturated Anthracene Derivatives

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Aminopropyl-bonded silica (5 µm) | C18 (5 µm) or Phenyl-Hexyl |

| Column Dimensions | 4.6 x 250 mm | 4.6 x 250 mm |

| Mobile Phase | n-Hexane with a small percentage of a polar modifier (e.g., isopropanol) | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient | 30-40 °C |

| Detector | UV (at low wavelength, e.g., 210 nm) or Refractive Index (RI) Detector | UV (at low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) |

Advanced Applications and Research Relevance in Chemical Sciences

Role in Petroleum and Fuel Chemistry Research

The fully saturated, alkyl-substituted anthracene (B1667546) core of 9-butyltetradecahydroanthracene suggests its relevance as a model compound and a potential component in complex hydrocarbon systems like fuels and lubricants.

Component Analysis in Complex Hydrocarbon Mixtures (e.g., Motor Oils)

Motor oils are fundamentally complex mixtures, primarily composed of a base oil and various additives. The base oil consists of petroleum-based hydrocarbons, including paraffinic, naphthenic (cyclic alkanes), and to a lesser extent, aromatic compounds. ekb.eg Fresh engine oil is a blend of long-chain saturated and unsaturated hydrocarbons (typically C16-C36), cyclic alkanes, and additives. researchgate.net

During engine operation, the lubricating oil is contaminated with byproducts of combustion, such as polycyclic aromatic hydrocarbons (PAHs), which escape past the piston rings. core.ac.uk Consequently, used motor oil contains a significantly different chemical profile from fresh oil, with an accumulation of new aliphatic and aromatic compounds. iu.edunih.gov

Saturated hydrocarbons are the principal components of lubricant base oils. chemrxiv.org Given that Anthracene, 9-butyltetradecahydro- is a saturated polycyclic hydrocarbon, it represents a type of molecule expected to be present in hydrotreated base oils or formed during the severe hydrogenation processes used in lubricant manufacturing. Its identification and quantification in such complex mixtures would rely on advanced analytical techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry.

Table 1: General Hydrocarbon Composition of Motor Oils

| Component Class | Presence in Fresh Oil | Presence in Used Oil | Relevance |

|---|---|---|---|

| Saturated Hydrocarbons (Paraffinic/Naphthenic) | Major Component | Major Component | Forms the bulk of the lubricant base oil. ekb.egchemrxiv.org |

| Aromatic Hydrocarbons | Minor/Trace | Increased Levels | Accumulates from combustion and thermal stress. researchgate.netiu.edu |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Trace/Absent | Significant Accumulation | Byproducts of incomplete fuel combustion. core.ac.uknih.gov |

Implications in Heavy Hydrocarbon Processing and Upgrading (e.g., Coal Tar Hydro-upgrading)

Heavy petroleum fractions and materials like coal tar are rich in polycyclic aromatic hydrocarbons (PAHs). The goal of upgrading these heavy feedstocks is to increase their hydrogen-to-carbon ratio, typically through processes involving severe hydrogenation. This processing breaks down large molecules and saturates aromatic rings to produce valuable fuels and lubricant base stocks.

Saturated polycyclic hydrocarbons are key components in heavy petroleum distillates and vacuum residues. researchgate.net The behavior of PAHs during upgrading is critical, as they can aggregate and form coke, which deactivates catalysts and reduces process efficiency. nih.govacs.org Studying the dissolution and reaction of model PAHs provides insight into these complex processes. acs.org

Anthracene, 9-butyltetradecahydro- represents the fully hydrogenated product of a butyl-substituted anthracene molecule. As such, it can be considered a model compound for the desired products in heavy oil hydro-upgrading. Its thermodynamic properties, stability under processing conditions, and compatibility with other saturated hydrocarbons are of theoretical importance for optimizing upgrading reactions and preventing coke formation.

Potential in Lubricant Formulations and Performance Studies

Modern high-performance lubricants are often formulated from synthetic base oils, which are molecularly defined hydrocarbons, rather than complex mixtures derived from petroleum refining. chemrxiv.org These synthetic lubricants, such as hydrogenated polyalphaolefins (PAOs), consist of specific branched alkane isomers designed to deliver superior performance. chemrxiv.org

The molecular structure of hydrocarbons in a lubricant base oil dictates its macroscopic properties, including viscosity, thermal stability, and pour point. Anthracene, 9-butyltetradecahydro-, with its rigid, fused-ring structure and flexible butyl side-chain, possesses a unique architecture that could influence these properties.

Furthermore, the aromatic content in lubricant base oils is known to affect the efficiency of performance-enhancing additives through competitive adsorption on metal surfaces. researchgate.net As a saturated hydrocarbon, 9-butyltetradecahydroanthracene would not engage in the same electronic interactions as its aromatic counterpart, potentially leading to different, and possibly more stable, interactions with additive packages. Its potential inclusion in synthetic lubricant blends could be explored to fine-tune viscometric properties and enhance performance.

Precursors and Building Blocks in Polymer Science and Advanced Materials

The rigid and well-defined three-dimensional structure of the tetradecahydroanthracene (B239287) core makes it an interesting, albeit underexplored, scaffold for the synthesis of new polymers and advanced materials.

Synthesis of Functionalized Derivatives for Polymer Synthesis (e.g., Tetracarboxylic Dianhydrides for Polyimides)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Aromatic polyimides, however, often exhibit strong color due to charge-transfer complex formation, limiting their use in optical applications.

To overcome this, researchers have developed colorless polyimides by replacing aromatic monomers with alicyclic (saturated cyclic) ones. nih.govmdpi.com Alicyclic tetracarboxylic dianhydrides, which contain saturated ring systems, are reacted with various diamines to produce polyimides that are highly transparent and possess high glass transition temperatures (Tg) and thermal stability. nih.govacs.org

Following this established principle, the Anthracene, 9-butyltetradecahydro- scaffold could hypothetically be functionalized to create a novel alicyclic monomer. For instance, oxidation of the saturated rings could yield a tetracarboxylic dianhydride derivative. This monomer could then be used in polycondensation reactions to synthesize new polyimides. The rigid, bulky nature of the tetradecahydroanthracene core would be expected to impart high thermal stability and solubility to the resulting polymer.

Table 2: Properties of Polyimides Derived from Alicyclic vs. Aromatic Dianhydrides

| Property | Aromatic Polyimides | Alicyclic Polyimides | Potential Contribution of a Tetradecahydroanthracene-based Monomer |

|---|---|---|---|

| Color | Yellow to brown | Colorless, transparent nih.govacs.org | Colorlessness due to lack of conjugation. |

| Solubility | Generally poor | Often soluble in organic solvents acs.org | The bulky, non-planar structure could enhance solubility. |

| Glass Transition Temp. (Tg) | High | High (>330 °C) nih.gov | The rigid core would likely lead to a high Tg. |

| Thermal Stability | Excellent (>500 °C) | Good to excellent (>400 °C) acs.org | Expected to have high thermal stability. |

Incorporation into Novel Polymeric Architectures

The development of advanced materials often relies on the creation of polymers with complex and precisely controlled architectures. Anthracene and its aromatic derivatives are widely used in materials science to create photo-responsive polymers, fluorescent probes, and crosslinked networks. semanticscholar.orgresearchgate.netmdpi.com These applications leverage the unique photochemical and electronic properties of the aromatic anthracene core.

By contrast, the saturated tetradecahydroanthracene framework offers a different set of attributes. Lacking the aromatic system, it is not photoactive in the same way but provides a rigid, three-dimensional, and chemically stable building block. This rigid structure could be used to introduce significant steric bulk into a polymer chain, influencing properties such as chain packing, free volume, and gas permeability.

Derivatives of 9-butyltetradecahydroanthracene could be designed as monomers for various polymerization reactions or as core molecules for constructing star polymers or dendrimers. Its modifiable and rigid nature makes it a candidate for creating novel monomers to construct functional material architectures, similar to other complex polycyclic structures like tetraptycene. The incorporation of such a bulky, saturated unit could lead to polymers with unique mechanical, thermal, and processing characteristics.

Investigation in Environmental Chemistry and Biotransformation Studies

The environmental fate and biotransformation of "Anthracene, 9-butyltetradecahydro-" are of interest due to the widespread presence of PAHs from both natural and anthropogenic sources.

Occurrence as a Volatile Organic Compound in Specific Matrices

The addition of a butyl group and the saturation of the aromatic rings in "Anthracene, 9-butyltetradecahydro-" would likely decrease its volatility compared to anthracene. Despite this, it could potentially be found in atmospheric particulate matter or in sediments and soils near industrial or urban areas with a history of PAH contamination. Further research is required to determine its presence and concentration in various environmental compartments.

Microbial or Enzymatic Interactions (Excluding Biological Activity/Effects on Organisms)

The microbial and enzymatic degradation of PAHs is a critical area of environmental research. While no studies have specifically investigated the biotransformation of "Anthracene, 9-butyltetradecahydro-", the metabolic pathways for anthracene have been extensively studied in various microorganisms.

Numerous bacterial species, including those from the genera Pseudomonas, Sphingomonas, Nocardia, Rhodococcus, and Mycobacterium, have demonstrated the ability to degrade anthracene. nih.govnih.gov These degradation pathways typically involve initial oxidation of the aromatic ring by dioxygenase or monooxygenase enzymes. For instance, Pseudomonas species often initiate the degradation of anthracene by oxidizing the 1,2-position to form a cis-1,2-dihydroxy-1,2-dihydroanthracene, which is further metabolized. nih.gov In contrast, some Mycobacterium species can metabolize anthracene through a different pathway involving o-phthalic acid. nih.gov

The enzymatic degradation of anthracene has also been demonstrated using isolated enzymes. For example, manganese peroxidase (MnP), an enzyme from white-rot fungi, has been shown to effectively degrade anthracene in vitro. researchgate.net The degradation of anthracene by MnP can proceed through the formation of intermediates like phthalic acid. researchgate.net

Given the saturated ring structure of "Anthracene, 9-butyltetradecahydro-", its susceptibility to microbial or enzymatic attack would likely differ significantly from that of anthracene. The absence of an extended π-electron system would make it less susceptible to the initial dioxygenase attack that is characteristic of aromatic PAH degradation. However, the aliphatic rings and the butyl substituent could be targets for other microbial metabolic pathways, such as those involving monooxygenases that act on alkanes and cycloalkanes. Research in this area would be necessary to elucidate the specific biotransformation pathways of this compound.

Structural Analogues in Chemical Biology and Scaffold Research (Excluding Clinical Applications)

The core structure of "Anthracene, 9-butyltetradecahydro-", a saturated tricyclic system, represents a potentially valuable scaffold in chemical biology and medicinal chemistry for the development of novel molecular probes and therapeutic lead compounds. While direct research utilizing this specific scaffold is not prominent, the broader class of polycyclic hydrocarbon scaffolds is a subject of ongoing investigation.

Three-dimensional molecular scaffolds are of significant interest in drug discovery due to their ability to present functional groups in well-defined spatial orientations, which can lead to highly specific interactions with biological macromolecules. The tetradecahydroanthracene core provides a rigid, non-planar framework that can be functionalized to explore chemical space in three dimensions.

Analogues of anthracene, such as anthracene-9,10-diones, have been investigated for their potential as anticancer agents due to their ability to interact with DNA. While these are structurally distinct from the fully saturated "Anthracene, 9-butyltetradecahydro-", they highlight the utility of the anthracene core as a starting point for the design of biologically active molecules. The saturated nature of the tetradecahydroanthracene scaffold could offer advantages in terms of metabolic stability and reduced toxicity compared to its aromatic counterpart.

The development of synthetic methodologies to functionalize the tetradecahydroanthracene scaffold would be a critical first step in exploring its potential in chemical biology. Such efforts could lead to the creation of libraries of novel compounds for screening against various biological targets, contributing to the discovery of new molecular tools and therapeutic agents.

Computational and Theoretical Investigations

Molecular Modeling of Reactivity and Selectivity

Molecular modeling of a molecule like Anthracene (B1667546), 9-butyltetradecahydro- would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to investigate its electronic structure and predict its reactivity. These calculations could identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial in determining the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Furthermore, computational models could map the electrostatic potential surface to visualize electron-rich and electron-poor regions of the molecule, offering clues to its reactive sites. Transition state theory could be applied to model potential reaction pathways, for instance, in oxidation or dehydrogenation reactions, to determine activation energies and predict the most favorable reaction mechanisms. While specific data for 9-butyltetradecahydro-anthracene is unavailable, studies on other anthracene derivatives often focus on understanding their radical reactivity and photoemission properties. eurekalert.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

Quantitative Structure-Property Relationship (QSPR) studies represent a statistical approach to predict the properties of chemical compounds based on their molecular structures. For Anthracene, 9-butyltetradecahydro-, a QSPR model could be developed to predict various physicochemical properties such as boiling point, viscosity, or solubility.

The process would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic) would be calculated for a set of related anthracene derivatives.

Model Development: Statistical methods like multiple linear regression or machine learning algorithms would be used to build a mathematical model correlating the descriptors with a specific property.

Prediction: This model could then be used to predict the properties of Anthracene, 9-butyltetradecahydro-.

Given the lack of experimental data for this specific compound, any QSPR study would be purely predictive and would rely on a robust training set of structurally similar molecules.

Simulation of Intermolecular Interactions and Aggregation Behavior

The aggregation behavior of anthracene derivatives is a key area of research, as it significantly influences their material properties, such as fluorescence. rsc.org Molecular dynamics (MD) simulations are a powerful tool to study these phenomena.

For Anthracene, 9-butyltetradecahydro-, MD simulations could provide insights into:

Intermolecular Forces: The nature and strength of intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions, could be analyzed. rsc.org

Aggregation Propensity: Simulations could predict how individual molecules of Anthracene, 9-butyltetradecahydro- would arrange themselves in the condensed phase, whether in a crystalline or amorphous state.

Bulk Properties: By simulating a system containing a large number of molecules, bulk properties like density and diffusion coefficients could be estimated.

Studies on other anthracene systems have shown that the substituent groups play a critical role in directing the packing and intermolecular interactions. researchgate.netnih.gov For instance, the bulky butyl and the saturated tetradecahydro-anthracene core would significantly influence the steric and electronic interactions between molecules compared to planar, unsubstituted anthracene.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The current synthesis of "Anthracene, 9-butyltetradecahydro-" and similar perhydrogenated compounds often relies on traditional catalytic hydrogenation methods which can require harsh conditions, including high-pressure hydrogen gas and expensive noble metal catalysts. nih.gov Future research should focus on developing more sustainable and efficient synthetic strategies.

One promising avenue is the use of mechanochemical synthesis, which has been shown to facilitate the transfer hydrogenation of polycyclic aromatic hydrocarbons (PAHs) without the need for high-pressure hydrogen gas. nih.gov This solvent-free or low-solvent approach can lead to rapid and efficient hydrogenation under ambient conditions, significantly reducing the environmental footprint of the synthesis. nih.gov

Furthermore, the development of novel catalyst systems is crucial. Research into non-precious metal catalysts, such as those based on nickel modified with copper, has shown promise for the hydrogenation of aromatic compounds. google.com Future work could explore the optimization of these catalysts for the specific and complete hydrogenation of butyl-substituted anthracenes. Additionally, electrocatalytic hydrogenation using anion-exchange membrane (AEM) electrolyzers presents a green alternative, utilizing water as the hydrogen source at ambient temperature and pressure. eurekalert.org

Exploration of Under-documented Chemical Transformations

The chemical reactivity of "Anthracene, 9-butyltetradecahydro-" is largely uncharted territory. While the transformations of aromatic anthracene (B1667546) are well-documented, the reactivity of its saturated counterpart is expected to be significantly different. Future research should systematically investigate the chemical transformations of this compound.

Key areas of exploration should include:

Dehydrogenation: Controlled dehydrogenation reactions could provide a route back to partially or fully aromatic systems, potentially enabling its use as a hydrogen storage material.

Functionalization: Developing methods to selectively introduce functional groups onto the saturated ring system would open up a vast chemical space for the design of new molecules with tailored properties.

Ring-opening reactions: Investigating the conditions under which the fused ring system can be opened could lead to the synthesis of novel and complex acyclic molecules.

Understanding these fundamental transformations is essential for unlocking the synthetic utility of "Anthracene, 9-butyltetradecahydro-" and its derivatives.

Advanced Analytical Method Development for Trace Detection and Isomer Discrimination

The detection and quantification of saturated polycyclic aromatic hydrocarbons like "Anthracene, 9-butyltetradecahydro-" in complex environmental and biological matrices pose a significant analytical challenge. Future research should focus on the development of advanced analytical methods for their trace detection and, crucially, for the discrimination of their various stereoisomers.

Current methods for PAH analysis, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection, can be adapted for saturated analogues. nih.govnih.gov However, the lack of distinct chromophores in saturated systems makes fluorescence detection less effective, necessitating a greater reliance on mass spectrometry.

Future efforts should concentrate on:

High-resolution mass spectrometry (HRMS): To provide accurate mass measurements for confident identification in complex mixtures.

Multidimensional chromatography (e.g., GCxGC): To enhance the separation of complex isomer mixtures that are likely to be present in environmental samples. nist.gov

Development of certified reference materials: For the accurate calibration and validation of new analytical methods.

The ability to distinguish between different isomers is critical, as their environmental fate and biological activity can vary significantly. nist.gov

Design of Functionalized Derivatives for Targeted Applications in Materials Science

The unique, rigid, and three-dimensional structure of the tetradecahydroanthracene (B239287) core makes it an attractive scaffold for the design of new materials. Future research should focus on the synthesis of functionalized derivatives of "Anthracene, 9-butyltetradecahydro-" for targeted applications.

By introducing specific functional groups, it may be possible to create materials with novel optical, electronic, or self-assembly properties. For instance, the functionalization of similar rigid scaffolds like adamantane (B196018) has led to applications in catalysis, supramolecular chemistry, and materials science. researchgate.net

Potential areas of application for functionalized "Anthracene, 9-butyltetradecahydro-" derivatives include:

High-performance polymers: Incorporation into polymer backbones could enhance thermal stability and mechanical properties.

Organic electronics: While the saturated core is an insulator, functionalization with electronically active groups could lead to new types of organic semiconductors or dielectrics.

Liquid crystals: The rigid core could serve as a mesogenic unit in novel liquid crystalline materials.

Porous organic frameworks: As a building block for creating materials with tailored porosity for applications in gas storage and separation. nih.gov

Integration of Computational Chemistry for Predictive Material Design

Computational chemistry and molecular modeling will be indispensable tools in guiding the future research and development of "Anthracene, 9-butyltetradecahydro-" based materials. Density Functional Theory (DFT) and other computational methods can be employed to predict the properties of yet-to-be-synthesized derivatives, thereby accelerating the discovery of new functional materials. researchgate.net

Future computational studies should focus on:

Conformational analysis: Determining the preferred conformations of different isomers and their functionalized derivatives.

Electronic structure calculations: Predicting electronic properties such as HOMO-LUMO gaps to assess their potential in electronic applications. mdpi.com

Modeling of intermolecular interactions: Understanding how these molecules pack in the solid state to predict crystal structures and self-assembly behavior. rsc.org

Simulation of material properties: Predicting mechanical, thermal, and optical properties of polymers and other materials incorporating this scaffold.

By integrating computational predictions with experimental synthesis and characterization, a more rational and efficient approach to material design can be achieved.

Understanding Environmental Fate and Biogeochemical Cycling

As with any chemical compound, a thorough understanding of the environmental fate and biogeochemical cycling of "Anthracene, 9-butyltetradecahydro-" is essential, particularly if it is to be produced and used on a larger scale. While extensive research exists on the environmental behavior of PAHs, the fate of their saturated counterparts is less understood. wikipedia.orgwhoi.eduresearchgate.net

Future research in this area should address:

Persistence and degradation: Determining the rates and pathways of abiotic and biotic degradation in various environmental compartments (soil, water, air). fera.co.ukgcsaa.org Studies on the biodegradation of PAHs have identified specific microbial pathways, and it is important to investigate if similar pathways exist for their saturated analogues. nih.gov

Bioaccumulation potential: Assessing the likelihood of the compound to accumulate in organisms and enter the food chain.

Toxicity: Evaluating the potential toxicity of the parent compound and its degradation products to a range of organisms. The transformation of PAHs in the atmosphere and in organisms can lead to more toxic byproducts. mit.edunih.govnih.gov

Mobility and transport: Investigating its partitioning behavior between soil, water, and air to predict its movement in the environment. epa.gov

This knowledge is critical for conducting comprehensive environmental risk assessments.

Expanding Research into Novel Chemical Engineering Processes Utilizing or Producing the Compound

The production and utilization of "Anthracene, 9-butyltetradecahydro-" can be advanced through innovative chemical engineering processes. Future research should explore novel reactor designs and process intensification strategies for both its synthesis and its application as a feedstock.

Key areas for chemical engineering research include:

Advanced hydrogenation reactors: Designing and optimizing multiphase reactors for the efficient and selective hydrogenation of butylanthracene. This could involve slurry reactors, trickle-bed reactors, or membrane reactors that allow for in-situ hydrogen generation and product separation. numberanalytics.comresearchgate.netacs.org

Hydrogen storage and release systems: If the compound proves to be a viable liquid organic hydrogen carrier (LOHC), research into the engineering of systems for efficient hydrogen storage and release will be crucial.

Separation and purification processes: Developing energy-efficient methods for separating the desired isomers of "Anthracene, 9-butyltetradecahydro-" from the reaction mixture and recycling of unreacted starting materials and catalysts.

By addressing these chemical engineering challenges, the potential for the large-scale and cost-effective production and use of this compound can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-butyltetradecahydroanthracene, and how do reaction conditions influence yield?

- The synthesis of 9-substituted anthracene derivatives typically involves alkylation of anthracene precursors under controlled conditions. For example, alkylation using Grignard reagents or Friedel-Crafts alkylation requires precise temperature regulation (e.g., 0–5°C for Grignard reactions) and anhydrous solvents (e.g., THF or dichloromethane) to avoid side reactions .

- Key parameters :

- Temperature: Excessive heat may lead to over-alkylation or decomposition.

- Solvent polarity: Polar aprotic solvents enhance electrophilic substitution.

- Catalyst selection: Lewis acids like AlCl₃ improve regioselectivity in Friedel-Crafts reactions .

Q. How can the structural integrity of 9-butyltetradecahydroanthracene be validated post-synthesis?

- Methodology :

- X-ray crystallography provides definitive confirmation of the 9-position substitution and hydrogenation pattern .

- NMR spectroscopy (¹H and ¹³C) identifies characteristic signals:

- Anthracene core protons (δ 7.5–8.5 ppm) vs. alkylated protons (δ 0.5–2.5 ppm).

- Decahydroanthracene protons exhibit complex splitting due to stereochemistry .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the foundational photophysical properties of 9-butyltetradecahydroanthracene, and how do they compare to non-hydrogenated analogs?

- Hydrogenation reduces π-conjugation, leading to:

- Blue-shifted absorption/emission (e.g., λmax shifts from 360 nm in anthracene to ~300 nm in hydrogenated derivatives).

- Lower quantum yield due to decreased rigidity .

Advanced Research Questions

Q. How do thermodynamic inconsistencies in dimer dissociation enthalpies of 9-substituted anthracenes impact polymer network design?

- Problem : Limited thermodynamic data (e.g., dimer dissociation enthalpy) for hydrogenated derivatives like 9-butyltetradecahydroanthracene creates challenges in modeling reversible polymer systems .

- Resolution :

- Use differential scanning calorimetry (DSC) to measure enthalpy changes during dimer cleavage.

- Compare computational models (e.g., DFT calculations for bond dissociation energies) with experimental data to identify discrepancies .

Q. What experimental strategies mitigate conflicting solubility data for anthracene derivatives in supercritical CO₂ systems?

- Contradiction : Solubility measurements of anthracene in SC-CO₂ vary by >20% across studies, attributed to inconsistent pressure/temperature controls .

- Methodology :

- Box-Behnken experimental design optimizes variables (pressure, temperature, CO₂ density) to isolate confounding factors .

- Validate results using the Peng-Robinson equation of state , which accounts for non-ideal interactions in SC-CO₂ .

- Data Table :

| Temperature (K) | Pressure (MPa) | Solubility (mol/L) |

|---|---|---|

| 423 | 9.6 | 0.0021 |

| 435 | 15.2 | 0.0048 |

| 448 | 22.0 | 0.0073 |

Q. How do electron-induced fragmentation pathways of hydrogenated anthracenes differ from non-hydrogenated analogs?

- Advanced Analysis :

- Low-energy electron impact mass spectrometry reveals that hydrogenation reduces fragmentation complexity. For example, 9-butyltetradecahydroanthracene shows dominant [M-Butyl]⁺ ions (m/z ~212), whereas non-hydrogenated analogs produce extensive aromatic fragment ions (m/z 178, 152) .

- Mechanistic Insight : Saturation of the anthracene core stabilizes σ-bonds, reducing radical-mediated cleavage pathways .

Methodological Challenges

Q. What are the limitations of Langmuir isotherm models in describing anthracene adsorption in heterogeneous systems?

- Issue : The Langmuir model assumes monolayer adsorption, but anthracene derivatives often exhibit multilayer adsorption or pore-filling in porous materials .

- Resolution :

- Use BET isotherm analysis for high-surface-area substrates.

- Pair with molecular dynamics simulations to account for alkyl chain interactions in hydrogenated derivatives .

Q. How can researchers reconcile conflicting fluorescence quenching data in biological probe applications?

- Contradiction : Fluorescence quenching efficiency of anthracene-based probes varies with solvent polarity and target molecule conformation .

- Strategy :

- Stern-Volmer analysis under standardized conditions (e.g., fixed pH and ionic strength).